molecular formula C16H17BrN2 B577344 1-(4-Bromophenyl)-4-phenylpiperazine CAS No. 14960-90-8

1-(4-Bromophenyl)-4-phenylpiperazine

Cat. No. B577344
CAS RN: 14960-90-8
M. Wt: 317.23
InChI Key: PBHXYBDLWFAJTL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)piperazine (hydrochloride) is an analytical reference standard categorized as a piperazine . This product is intended for research and forensic applications .

Scientific Research Applications

  • Suzuki–Miyaura Coupling for E2040 Synthesis : A study by Urawa et al. (2002) focused on the Suzuki–Miyaura cross-coupling reaction involving a derivative of phenylpiperazine. This reaction was part of a multikilogram synthesis of E2040, showcasing the compound's role in complex organic synthesis processes (Urawa et al., 2002).

  • Electrochemical Synthesis of Phenylpiperazine Derivatives : Nematollahi and Amani (2011) described an environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method highlights the compound's potential in green chemistry applications (Nematollahi & Amani, 2011).

  • Synthesis of Mirtazapine Intermediate : Yun (2003) reported the synthesis of 2-phenylpiperazine, an intermediate of mirtazapine, a medication used for major depressive disorder, from phenylacetic acid. This research emphasizes the compound's importance in pharmaceutical synthesis (Yun, 2003).

  • Structure-Function Analysis as Intestinal Permeation Enhancers : Fein, Lamson, and Whitehead (2017) conducted a study on derivatives of 1-phenylpiperazine as intestinal permeation enhancers. Their research contributes to the understanding of the compound's utility in enhancing drug absorption (Fein, Lamson, & Whitehead, 2017).

  • Patent Review of Phenylpiperazine Derivatives : A patent review by Maia, Tesch, and Fraga (2012) discussed the versatility of N-phenylpiperazine derivatives in medicinal chemistry, particularly for CNS disorders. This review highlights the compound's widespread applications and potential in new therapeutic fields (Maia, Tesch, & Fraga, 2012).

  • Antimicrobial Activities of 1,2,3-Triazole Derivatives : Zhao et al. (2012) designed and synthesized 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles based on the phenylpiperazine structure. Their study contributes to antimicrobial research, showcasing the compound's potential in this area (Zhao et al., 2012).

  • Inhibitory Activity Against COVID-19 Main Protease : Jovanovic et al. (2021) evaluated the inhibitory potency of adamantane-isothiourea derivatives, including phenylpiperazine derivatives, against SARS-CoV-2 proteins. This study highlights the compound's potential relevance in COVID-19 treatment research (Jovanovic et al., 2021).

properties

IUPAC Name

1-(4-bromophenyl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXYBDLWFAJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652228
Record name 1-(4-Bromophenyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14960-90-8
Record name 1-(4-Bromophenyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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